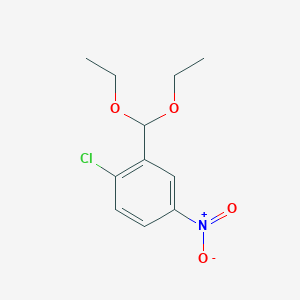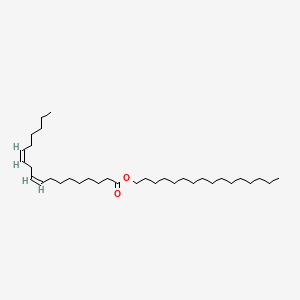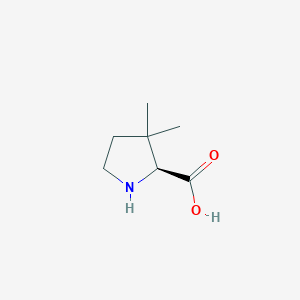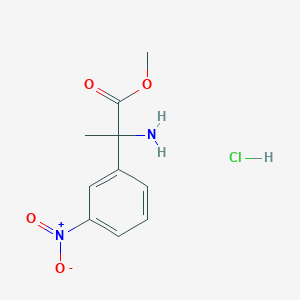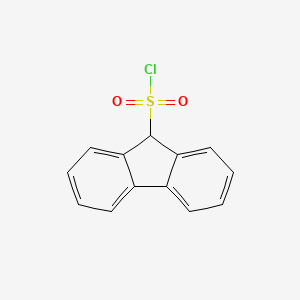![molecular formula C10H12OSSi B3049448 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde CAS No. 206768-50-5](/img/structure/B3049448.png)
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde
Descripción general
Descripción
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a trimethylsilyl-ethynyl group and an aldehyde group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Trimethylsilyl-Ethynyl Group: This can be achieved through the reaction of trimethylsilylacetylene with a suitable halide under palladium-catalyzed coupling conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur and a suitable diene precursor.
Formylation: The aldehyde group is introduced via a formylation reaction, often using Vilsmeier-Haack conditions (phosphorus oxychloride and dimethylformamide).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products Formed
Oxidation: 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carboxylic acid.
Reduction: 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific electronic or optical properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a precursor in the synthesis of bioactive compounds.
Chemical Biology: Used in the study of biological systems and interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde depends on the specific reactions it undergoes. For example:
Oxidation and Reduction: Involves electron transfer processes where the aldehyde group is either oxidized or reduced.
Substitution: Involves nucleophilic attack on the trimethylsilyl group, leading to the formation of new bonds and the substitution of the trimethylsilyl group with other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethynylthiophene-2-carbaldehyde: Lacks the trimethylsilyl group, making it less sterically hindered and potentially more reactive in certain reactions.
5-(Trimethylsilyl)thiophene-2-carbaldehyde: Lacks the ethynyl group, which may affect its electronic properties and reactivity.
Uniqueness
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde is unique due to the presence of both the trimethylsilyl-ethynyl group and the aldehyde group on the thiophene ring. This combination imparts specific electronic and steric properties that can influence its reactivity and applications in various fields.
Propiedades
IUPAC Name |
5-(2-trimethylsilylethynyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OSSi/c1-13(2,3)7-6-9-4-5-10(8-11)12-9/h4-5,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHWKWCIFQDDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679896 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206768-50-5 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


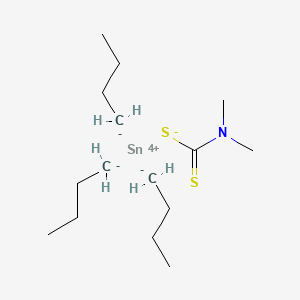

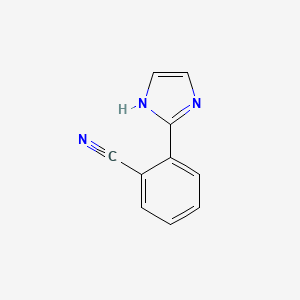
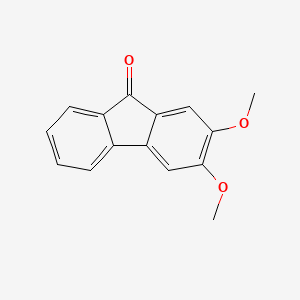
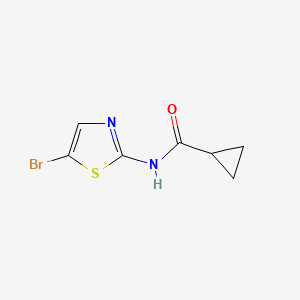
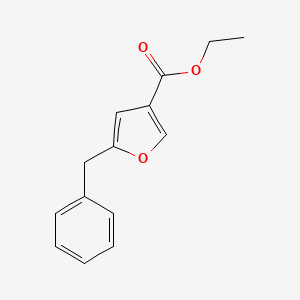
![Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3049376.png)
